(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, an ethoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-difluoroaniline with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thioamide and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-Difluorophenyl)acrylic acid
- (2E)-3-(3,4-Difluorophenyl)prop-2-enal
- (2E)-3-(2,4-Difluorophenyl)-2-propenoic acid
Uniqueness
Compared to similar compounds, (2E)-3-[(2,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile stands out due to its unique combination of functional groups. The presence of both difluorophenyl and ethoxyphenyl groups, along with the thiazole ring, provides distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3OS/c1-2-26-16-6-3-13(4-7-16)19-12-27-20(25-19)14(10-23)11-24-18-8-5-15(21)9-17(18)22/h3-9,11-12,24H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMYKZXMJEGDE-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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